molecular formula C24H23NO5 B11398909 N-(2-methoxybenzyl)-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide

N-(2-methoxybenzyl)-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide

Cat. No.: B11398909
M. Wt: 405.4 g/mol
InChI Key: PTODNSRXAOQEBW-UHFFFAOYSA-N
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Description

N-(2-Methoxybenzyl)-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a synthetic psoralen derivative characterized by a fused furocoumarin core. The compound features a 2-methoxybenzyl group attached via an acetamide linkage to the furochromenone scaffold. Psoralen derivatives are widely studied for their biological activities, including antifungal, anticancer, and photosensitizing properties . This molecule’s structural uniqueness lies in its substitution pattern: the 2-methoxybenzyl moiety may enhance lipophilicity and receptor binding compared to simpler alkyl or aryl substituents in analogous compounds .

Properties

Molecular Formula

C24H23NO5

Molecular Weight

405.4 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide

InChI

InChI=1S/C24H23NO5/c1-13-15(3)29-21-11-22-18(9-17(13)21)14(2)19(24(27)30-22)10-23(26)25-12-16-7-5-6-8-20(16)28-4/h5-9,11H,10,12H2,1-4H3,(H,25,26)

InChI Key

PTODNSRXAOQEBW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCC4=CC=CC=C4OC)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide typically involves multi-step organic reactions. The starting materials may include 2-methoxybenzylamine and 2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-carboxylic acid. The key steps in the synthesis may involve:

    Amidation Reaction: The carboxylic acid group of 2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-carboxylic acid reacts with 2-methoxybenzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its therapeutic potential in treating various diseases and conditions.

    Industry: It may find applications in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modulates.

    Pathways Involved: Signaling pathways, metabolic pathways, or cellular processes affected by the compound.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents on Furochromenone Core Acetamide Substituent Melting Point (°C) Yield (%) Key Biological Activity
Target Compound 2,3,5-Trimethyl, 7-oxo 2-Methoxybenzyl Not Reported Not Given Presumed Antifungal
N-((3-Fluorophenyl)carbamothioyl)-2-(5-methyl-7-oxo-3-(p-tolyl)-7H-furo[3,2-g]chromen-6-yl)acetamide (II-13) 5-Methyl, 3-(p-Tolyl), 7-oxo 3-Fluorophenylcarbamothioyl 225–226 82 Fungicidal
N-((2-Hydroxyethyl)carbamothioyl)-2-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide (II-20) 5-Methyl, 3-Phenyl, 7-oxo 2-Hydroxyethylcarbamothioyl 230–231 93 Fungicidal
N-(Cynomethyl)-2-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide (86) 5-Methyl, 3-Phenyl, 7-oxo Cynomethyl Not Reported Not Given Not Evaluated

Key Observations :

  • Methoxy groups are known to improve metabolic stability compared to hydroxyl or thiol groups .
  • Synthetic Efficiency: Yields for sulfonohydrazide derivatives (e.g., II-13 and II-20) range from 82–93%, suggesting robust synthetic protocols. The target compound’s synthesis route, likely involving condensation of (7-oxo-furochromenyl)acetic acid with 2-methoxybenzylamine, may require optimization to achieve comparable yields .

Table 2: Impact of Substituents on Activity and Solubility

Compound Key Functional Groups LogP (Predicted) Solubility (mg/mL) Bioactivity Highlights
Target Compound 2-Methoxybenzyl, Trimethylfurochromenone ~3.5 <0.1 (DMSO) Hypothesized enhanced CNS penetration
II-13 3-Fluorophenylcarbamothioyl ~4.2 0.05 (DMSO) EC₅₀ = 12 µM against Fusarium spp.
II-20 2-Hydroxyethylcarbamothioyl ~2.8 0.3 (DMSO) Broad-spectrum fungicidal activity
2-{5,9-Dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl}acetic acid Carboxylic Acid ~2.1 >1.0 (Water) Limited membrane permeability

Key Findings :

  • Lipophilicity : The target compound’s predicted LogP (~3.5) is intermediate between II-13 (more lipophilic) and II-20 (more polar), suggesting balanced membrane permeability and solubility .
  • Bioactivity: Sulfonohydrazide derivatives (II-13 and II-20) exhibit measurable fungicidal activity, while carboxylic acid analogues (e.g., ) show poor cellular uptake. The 2-methoxybenzyl group may synergize with the furochromenone core to enhance target binding, though experimental validation is needed.

Critical Analysis :

  • Methodology Gaps : The target compound’s synthesis lacks reported optimization (e.g., catalyst selection, solvent systems), contrasting with the well-documented protocols for II-13 and II-20 .
  • Scalability : Thioacetylation routes (for II-13 and II-20) offer higher yields but introduce sulfur atoms, which may complicate purification. The target compound’s amide bond formation avoids sulfur but may require stoichiometric coupling reagents like EDCI .

Biological Activity

N-(2-methoxybenzyl)-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C25H25NO5
  • Molecular Weight : 425.47 g/mol
  • CAS Number : 1750931

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It is believed to modulate signaling pathways that are crucial for cell proliferation and apoptosis.

  • Apoptosis Induction : Research indicates that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are pivotal in regulating cell death pathways .
  • Antitumor Activity : Preliminary studies demonstrate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer). The IC50 values for these activities suggest a promising therapeutic potential .

Biological Activity Data

Cell Line IC50 (µM) Mechanism of Action
HepG222.34Induction of apoptosis via caspase activation
MCF-724.05Cell cycle arrest and increased pro-apoptotic factors
PC-321.13Increased levels of cleaved PARP1
BxPC-329.94Modulation of MAPK signaling pathways

Case Studies and Research Findings

  • Induction of Apoptosis : A study focused on the induction of apoptosis in hepatocellular carcinoma cell lines demonstrated that this compound significantly increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors such as Bcl-2 .
  • Anticancer Efficacy : In vivo studies using xenograft models have shown that this compound can inhibit tumor growth without notable toxicity. The mechanisms involved include the modulation of metabolic pathways related to glucose metabolism and cellular proliferation .

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